molecular formula C14H16N2O2 B2468197 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide CAS No. 848291-56-5

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

Cat. No. B2468197
CAS RN: 848291-56-5
M. Wt: 244.294
InChI Key: NJWYDVJFMDXSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide, also known as DM-POZ, is a small molecule inhibitor of the Wnt/β-catenin pathway. Wnt/β-catenin is a critical signaling pathway involved in cell differentiation, stem cell maintenance, and tumorigenesis. DM-POZ has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway.

Scientific Research Applications

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been used in a variety of scientific research applications due to its ability to specifically target and inhibit the Wnt/β-catenin pathway. It has been used to investigate the role of Wnt/β-catenin in stem cell maintenance and differentiation, as well as its role in tumorigenesis. 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has also been used to study the role of Wnt/β-catenin in the development of cardiovascular diseases and metabolic disorders.

Mechanism of Action

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide binds to the active site of the Wnt/β-catenin pathway and inhibits its activity. This binding blocks the formation of the Wnt/β-catenin complex, which prevents the activation of the pathway and downstream signaling.
Biochemical and Physiological Effects
3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide has been shown to inhibit the Wnt/β-catenin pathway in a variety of cell types, including stem cells, cancer cells, and endothelial cells. Inhibition of the Wnt/β-catenin pathway has been shown to lead to a decrease in cell proliferation, differentiation, and migration. It has also been shown to lead to an increase in apoptosis.

Advantages and Limitations for Lab Experiments

The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has several advantages. It is a small molecule inhibitor, which makes it easy to synthesize and use in experiments. It is also specific to the Wnt/β-catenin pathway, which makes it a useful tool for studying the role of this pathway in various biological processes.
However, there are also some limitations to the use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in experiments. It is not a highly potent inhibitor, so it may not be suitable for use in experiments where a high degree of inhibition is required. Additionally, it is not a long-acting inhibitor, so it may not be suitable for long-term experiments.

Future Directions

The use of 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide in scientific research has opened up a variety of new possibilities. In the future, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to better understand the role of the Wnt/β-catenin pathway in various diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Additionally, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to develop new therapeutic strategies for treating these diseases. It may also be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to study the role of the Wnt/β-catenin pathway in stem cell maintenance and differentiation, as well as its role in tumorigenesis. Finally, it may be possible to use 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide to develop new drug delivery systems for targeting the Wnt/β-catenin pathway.

Synthesis Methods

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is synthesized from the reaction of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with 2-phenylethylamine. The reaction is carried out in an aqueous solution of sodium hydroxide at 80°C for 3 hours. The reaction yields 3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide as a white powder.

properties

IUPAC Name

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-13(11(2)18-16-10)14(17)15-9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWYDVJFMDXSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

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